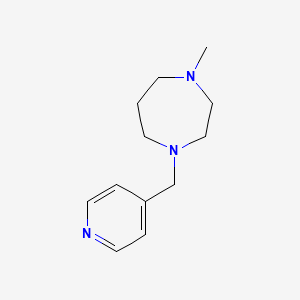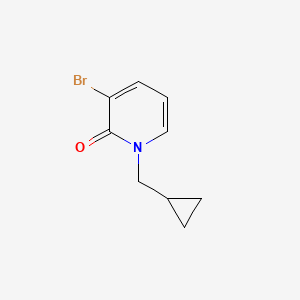
3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one
カタログ番号 B2962123
CAS番号:
1602551-71-2
分子量: 228.089
InChIキー: HMWDHUZTUGTXJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one” is a chemical compound that contains a pyridinone ring, which is a type of heterocyclic compound. The pyridinone ring in this compound is substituted with a bromine atom at the 3-position and a cyclopropylmethyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of “3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one” would consist of a pyridinone ring with a bromine atom and a cyclopropylmethyl group attached. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The bromine atom in “3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one” could potentially undergo nucleophilic substitution reactions with various nucleophiles. The carbonyl group in the pyridinone ring could also undergo addition-elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one” would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and potentially affect its boiling and melting points .科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, which include derivatives similar to 3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one, have been explored for their wide span of redox and emission properties. These compounds have potential applications in the construction of polymetallic architectures and organic light-emitting devices (Stagni et al., 2008).
- Hyperbranched polyelectrolytes synthesized from derivatives of pyridine, such as 3,5-Bis(bromomethyl)pyridine hydrobromide, have been studied for their reactivity and properties. This research contributes to the development of new materials with potential applications in various industrial sectors (Monmoton et al., 2008).
Crystal Structure Analysis
- The study of crystal structures and Hirshfeld surface analysis of compounds containing bromomethyl-substituted derivatives of pyridin-2(1H)-ones offers insights into their potential applications in the design of new molecular structures with specific functionalities (González-Montiel et al., 2015).
Catalytic and Synthetic Applications
- The catalytic properties of ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand, which could be synthesized from pyridin-2(1H)-one derivatives, have been investigated for their efficiency in the reduction of ketones and aldehydes under transfer hydrogenation conditions. This research opens avenues for the development of new catalysts in organic synthesis (Mejuto et al., 2015).
- A novel synthesis route for halogenated pyridin-2(1H)-ones via Vilsmeier cyclization of α-acetyl-α-aroylketene-N,S-acetals has been developed, demonstrating the utility of pyridin-2(1H)-one derivatives in the efficient synthesis of structurally diverse compounds (Yu et al., 2015).
Synthesis of Biologically Active Compounds
- Synthesis of acyclovir and HBG analogues using nicotinonitrile and its 2-methyloxy 1,2,3-triazole from pyridin-2(1H)-one demonstrates the versatility of pyridin-2(1H)-one derivatives in medicinal chemistry for creating compounds with potential biological activities (Moustafa et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-bromo-1-(cyclopropylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-5-11(9(8)12)6-7-3-4-7/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWDHUZTUGTXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

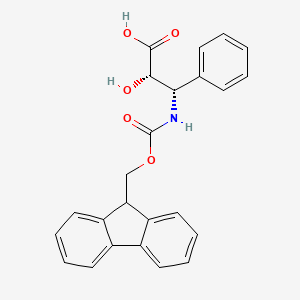
![4-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2962042.png)
amino}-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]urea](/img/structure/B2962046.png)

![2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2962048.png)
![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2962050.png)
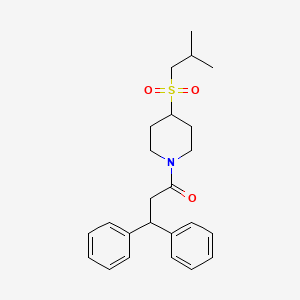
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2962054.png)
![2-Chloro-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2962055.png)
![1-(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2962056.png)
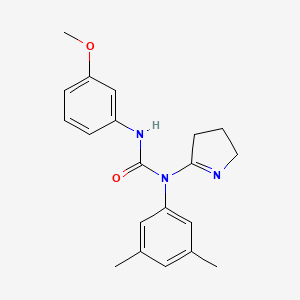
![6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2962060.png)

